pH-Dependent UV Photolysis Rate: DCNM Exhibits Sharp Alkaline Enhancement Distinct from TCNM Inertness
Under 254 nm UV photolysis, dichloronitromethane (DCNM) demonstrates a pH-dependent degradation rate that increases sharply as pH approaches its pKa value, in contrast to trichloronitromethane (TCNM, chloropicrin), which exhibits low photolysis rates across all tested pH conditions. At acidic pH (3-5), DCNM photolysis rates remain low; however, as pH increases into the neutral-to-alkaline range, the rate rises substantially, correlating with the compound's pH-dependent molar absorptivity determined by its deprotonated fraction [1]. The authors note that the UV energy required for 50% degradation of deprotonated HNMs in real water samples is similar to that needed in UV disinfection processes [1].
| Evidence Dimension | pH-dependent UV (254 nm) photolysis rate |
|---|---|
| Target Compound Data | Sharp rate increase as pH nears pKa (~7.5, as estimated from experimental observation); low rate at pH 3-5 |
| Comparator Or Baseline | TCNM (chloropicrin): low photolysis rate at all pHs tested (pH 3-9) |
| Quantified Difference | Qualitative: DCNM shows sharp rate increase with pH; TCNM shows no significant pH-dependent enhancement |
| Conditions | Dilute aqueous solution, UV irradiation at 254 nm, pH range 3-9 |
Why This Matters
This differential pH sensitivity dictates that UV-based treatment strategies effective for DCNM at neutral pH would be ineffective for TCNM, necessitating compound-specific selection of analytical standards and degradation protocols.
- [1] Fang, J.; Ling, L.; Shang, C. Kinetics and Mechanisms of pH-Dependent Degradation of Halonitromethanes by UV Photolysis. Water Res. 2013, 47 (3), 1257-1266. View Source
